molecular formula C10H20ClN3 B12233956 N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12233956
M. Wt: 217.74 g/mol
InChI Key: WAIIGLOUQNQHKQ-UHFFFAOYSA-N
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Description

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a 1,3-diketone, followed by cyclization to form the pyrazole ring. The resulting pyrazole derivative is then subjected to further functionalization to introduce the butyl, ethyl, and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-6-7-11-10-8-12-13(5-2)9(10)3;/h8,11H,4-7H2,1-3H3;1H

InChI Key

WAIIGLOUQNQHKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(N(N=C1)CC)C.Cl

Origin of Product

United States

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